3-(2-Chloro-4-cyanophenyl)propanoic acid

Description

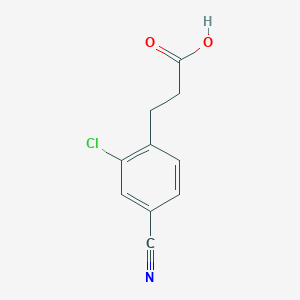

3-(2-Chloro-4-cyanophenyl)propanoic acid is a synthetic organic compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a cyano group at the 4-position, linked to a propanoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and chemical studies. The chlorine and cyano groups are electron-withdrawing, influencing the acidity of the carboxylic acid and the compound’s lipophilicity.

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

3-(2-chloro-4-cyanophenyl)propanoic acid |

InChI |

InChI=1S/C10H8ClNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |

InChI Key |

QKYDDPMEQDXUSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Key comparisons focus on substituent effects on the phenyl ring and their impact on physicochemical properties:

Substituent Effects on Acidity (pKa)

- Target Compound: The 2-chloro and 4-cyano groups stabilize the deprotonated carboxylic acid via inductive effects, likely lowering its pKa compared to unsubstituted phenylpropanoic acids.

- 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (): The nitro group (strong electron-withdrawing) and hydroxyl group (electron-donating) create a mixed electronic environment. Nitro groups typically lower pKa more significantly than cyano or chloro substituents .

- 2-Chloro-2-methylpropanoic Acid (): A pKa of 2.975 highlights how chlorine on the α-carbon enhances acidity. While the target compound’s chlorine is on the phenyl ring, the electron-withdrawing effect still contributes to carboxylic acid stabilization .

Lipophilicity and Solubility

- 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid (): Polar hydroxyl and methoxy groups improve solubility, as seen in its isolation from aqueous plant extracts .

- Perfluorinated Propanoic Acid Derivatives (): Fluorinated alkyl chains drastically increase hydrophobicity and environmental persistence, contrasting with the target compound’s aromatic substituents .

Enzyme Inhibition Potential

- P3, P7, and P16 (): These thiazolidinone-linked propanoic acid derivatives inhibit Furin, with P3 showing an IC50 of 35 µM. The chloro and methyl groups on the phenyl ring enhance binding to hydrophobic enzyme pockets.

- 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid (): Sulfonamide groups enable hydrogen bonding, often exploited in enzyme inhibition. The target’s cyano group may offer alternative binding interactions .

Anti-Inflammatory and Anti-Asthma Activity

- Compound 11 and 14 from Ephedra intermedia (): These propanoic acid derivatives inhibit β-hexosaminidase release, a marker of anti-asthma activity. Polar substituents (e.g., hydroxyl, methoxy) may facilitate interactions with immune cell receptors, whereas the target’s chloro-cyano combination could modulate different pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.